N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide
CAS No.: 921778-34-9
Cat. No.: VC11951371
Molecular Formula: C22H16FN5O4
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921778-34-9 |
|---|---|
| Molecular Formula | C22H16FN5O4 |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C22H16FN5O4/c1-12-10-14(5-8-19(12)28(31)32)21(29)26-18-11-15(6-7-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29) |
| Standard InChI Key | JVAVMDIQCKAFMQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-] |
Introduction
The compound N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide is a complex organic molecule belonging to the class of benzamides. It features a pyrido[2,3-d]pyrimidine moiety, which is a fused heterocyclic ring system consisting of a pyridine and a pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases.
Synthesis and Preparation
The synthesis of such complex benzamides typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and its subsequent coupling with a benzamide derivative. The process may involve reactions such as nucleophilic substitution, amidation, and possibly palladium-catalyzed cross-coupling reactions.
Potential Applications
Compounds with similar structures, such as those containing pyrido[2,3-d]pyrimidine moieties, have been explored for their pharmacological properties. These include potential applications in cancer treatment, antimicrobial therapy, and other therapeutic areas due to their ability to interact with biological targets.
Research Findings
While specific research findings on N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide are not available in the provided sources, related compounds have shown promise in various biological assays. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated for antimicrobial activities against bacteria and fungi .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume